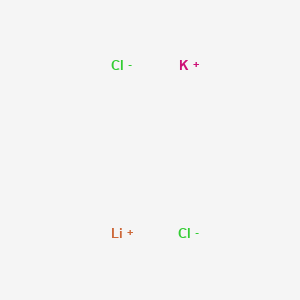

Lithium chloride-potassium chloride

説明

Lithium chloride-potassium chloride (LKE) is a eutectic anhydrous compound . It can serve as a medium for chemical and electrochemical processing . It has potential applications in the field of molten salt batteries, metal refining, pyrochemical nuclear fuel processing, and electric power cells .

Synthesis Analysis

Highly concentrated aqueous lithium chloride solutions were investigated by classical molecular dynamics (MD) and reverse Monte Carlo (RMC) simulations . MD calculations were carried out applying twenty-nine combinations of ion-water interaction models at four salt concentrations .Molecular Structure Analysis

The structure of aqueous lithium chloride solutions at high concentrations was revealed by a comparison of classical interatomic potential models . It was found that four nearest neighbors (oxygen atoms and chloride ions together) are around a lithium ion at each concentration .Chemical Reactions Analysis

While the reaction of lithium with potassium chloride to produce potassium is theoretically unlikely due to lithium’s lower reactivity, there is some evidence suggesting that this reaction may be possible .Physical and Chemical Properties Analysis

Lithium Chloride is a white crystal, easily soluble in water, with a solubility of 67g/100ml of water under standard conditions . It is also easily soluble in organic solvents such as ethanol, acetone, pyridine, but hardly soluble in ether .科学的研究の応用

High-Purity Lithium Production : LiCl-KCl mixtures are crucial in producing high-purity lithium, an essential component in various industrial applications. A novel method using low-purity LiCl with solid-state electrolyte significantly reduces production costs and environmental impacts by lowering the required purification energy and chemical reagents (Lang et al., 2020).

Molecular Properties Analysis : Studies on the molecular properties of potassium chloride and lithium bromide have provided insights into nuclear quadrupole coupling constants, isotope shifts, and electronic dipole moments, which are vital for understanding molecular interactions (Matcha, 1970).

Neuroprotective Effects : Research on lithium chloride's impact on voltage-dependent potassium currents in neurons has indicated its potential neuroprotective properties. This is relevant in understanding lithium's role in modulating neuronal excitability (Zhang Chaofeng et al., 2006).

Ionic Dynamics in Liquid State : The LiCl-KCl system's ionic dynamics have been studied through molecular dynamics simulations. These findings are crucial for understanding transport processes in liquid states, particularly in high-temperature environments (Lantelme & Turq, 1982).

Isotope Fractionation in Chemical Exchange : Studies on lithium and potassium isotope fractionation through chemical exchange with zeolites have provided valuable insights into the mechanisms of isotope separation, relevant in various industrial and scientific applications (Taylor & Urey, 1938).

Heat and Mass Transportation Properties : The binary chloride salt LiCl-KCl has been studied as a heat storage and transfer medium, particularly in solar energy applications. Understanding its thermal properties is crucial for designing efficient energy storage systems (Xie et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of Lithium Chloride-Potassium Chloride are the sodium and potassium channels in the body. Lithium, a component of this compound, has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level . Potassium, on the other hand, is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle .

Mode of Action

This compound interacts with its targets by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . Lithium exerts its myriad physiological and biochemical effects by competing for these sites . Potassium Chloride, on the other hand, helps to maintain electrical neutrality with sodium .

Biochemical Pathways

This compound affects several biochemical pathways. Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . Potassium maintains cardiac rhythm and contributes to neuromuscular conduction .

Pharmacokinetics

The pharmacokinetics of this compound is quite interesting. It has an extremely narrow therapeutic window .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level . This balance is crucial as it is postulated that too much glutamate in the space between neurons causes mania, and too little, depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the eutectic of the lithium chloride–potassium chloride binary system attracts more attention as a low-temperature and low-viscosity electrolyte for electric power cells and for refining metals . This suggests that temperature and viscosity can affect the action of this compound.

特性

IUPAC Name |

lithium;potassium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.K.Li/h2*1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQWRNRRURULEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2KLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583818 | |

| Record name | Lithium potassium chloride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-96-6 | |

| Record name | Lithium potassium chloride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does LiCl-KCl interact with metal oxides like uranium dioxide (UO2)?

A1: LiCl-KCl eutectic acts as a solvent and electrolyte for the electrochemical reduction of UO2 to uranium metal. [] This interaction facilitates the direct alloying of electro-deposited lithium with molten aluminum or aluminum alloys. []

Q2: What is the role of oxygen ions (O2-) in the electrochemical reduction process within LiCl-KCl?

A2: Increased O2- activity in the LiCl-KCl melt hinders the electroreduction of metal oxides. [] This is due to the thermodynamic interplay between the reduction potentials and the activity of O2- ions.

Q3: How does LiCl-KCl eutectic affect the morphology of electrodeposited materials like uranium?

A3: The electroreduction of UO2 in LiCl-KCl leads to a characteristic "coral-like" structure in the deposited uranium metal. [] This morphology arises from the volume changes during the reduction process and significantly impacts the material's porosity and pore connectivity.

Q4: What is the molecular formula and weight of LiCl-KCl eutectic?

A4: LiCl-KCl eutectic is not a distinct compound with a single molecular formula or weight. It is a mixture of lithium chloride (LiCl) and potassium chloride (KCl), typically in a eutectic composition (approx. 59 mol% LiCl and 41 mol% KCl).

Q5: What spectroscopic techniques are used to study LiCl-KCl eutectic and dissolved species?

A5: Various spectroscopic methods are employed, including: * Visible Absorption Spectroscopy: Used to study the behavior of alkali metals like lithium, sodium, and potassium in LiCl-KCl melt. [] * Near Infrared Absorption Spectroscopy: Provides information about the complexation of various cations, including rare-earth elements, nickel, and cobalt, in the molten salt. [] * Laser-Induced Breakdown Spectroscopy (LIBS): Enables the quantitative analysis of elements like uranium and plutonium in LiCl-KCl salt during pyroprocessing. []

Q6: How does the choice of materials for electrodes and containers affect compatibility with LiCl-KCl melt?

A7: The corrosive nature of molten LiCl-KCl necessitates careful material selection. Studies on various steel grades (2.25Cr-1Mo, 9Cr-1Mo), nickel-based alloys (Alloy 600, 625, 690), and partially stabilized zirconia coatings provide insights into their corrosion resistance at high temperatures (873 K) under an argon atmosphere. []

Q7: Can LiCl-KCl eutectic be used in catalytic applications?

A8: While LiCl-KCl eutectic itself might not be a catalyst, it serves as a solvent and reaction medium for catalytic processes. For instance, ternary salt mixtures like MoCl3-LiCl-KCl and NiCl2-LiCl-KCl exhibit catalytic activity in coal hydroliquefaction with hydrogen donor vehicles. [] The performance of these catalysts is influenced by the salt/coal ratio and impacts coal conversion, product distribution, and hydrogen transfer mechanisms.

Q8: How does varying the LiCl-KCl molar ratio influence the properties of the eutectic?

A10: Modifying the LiCl-KCl mole fraction significantly affects the eutectic's electrical conductivity, particularly at high temperatures. [] Optimizing this ratio is crucial for enhancing the performance of applications like thermal batteries.

Q9: How does the presence of impurities affect the stability of LiCl-KCl eutectic?

A11: Even trace impurities can influence the lifetime of solvated electrons (eS-) generated by radiolysis in LiCl-KCl melt. [] The observed decay of eS- is often dictated by these impurities, emphasizing the importance of purity control.

Q10: How are metal ion concentrations determined in LiCl-KCl eutectic?

A13: Several electrochemical techniques are employed: * Polarography: Used to investigate the feasibility of directly determining metal ions in molten LiCl-KCl at 450 °C. The technique has been applied to study cadmium, bismuth, chromium, copper, and other metal chlorides. [] * Controlled Potential Coulometry: Allows for precise determination of metals like platinum, copper, chromium, and vanadium in LiCl-KCl melt. This method involves controlled electrodeposition or stripping of the target metal. [] * Chronopotentiometry: Provides insights into the anodic processes and diffusion behavior of metals like zinc and lithium dissolved in a liquid bismuth electrode within LiCl-KCl eutectic. []

Q11: Are there environmental concerns associated with LiCl-KCl eutectic?

A11: While the provided research doesn't explicitly address environmental impacts, the use of LiCl-KCl eutectic in industrial processes necessitates responsible waste management and potential mitigation strategies to minimize ecological risks.

Q12: What factors influence the solubility of metals in LiCl-KCl eutectic?

A15:

Temperature: Solubility generally increases with temperature. []* Atmosphere:* The presence of oxygen, nitrogen, or moisture can significantly impact the solubility of metals like lithium due to the formation of lithium compounds. []

Q13: Are there alternative molten salt systems to LiCl-KCl eutectic?

A13: Yes, the choice of a molten salt system depends on the specific application. Factors to consider include melting point, electrochemical window, ionic conductivity, viscosity, and cost. Examples of alternative molten salts include:* LiF-NaF-KF (FLiNaK)* NaCl-KCl* CaCl2-NaCl

Q14: How is LiCl-KCl eutectic waste managed?

A14: Proper waste management of LiCl-KCl eutectic is crucial to prevent environmental contamination. Strategies may include:* Recycling: Recovering and purifying LiCl-KCl for reuse in industrial processes.* Neutralization: Converting LiCl-KCl into less hazardous forms before disposal. * Landfilling: Disposing of treated waste in specialized landfills designed for hazardous materials.

Q15: What resources are available for LiCl-KCl eutectic research?

A15: Key resources include:* Specialized Laboratories: Facilities equipped for high-temperature electrochemical experiments, materials characterization, and molten salt handling.* Literature Databases: Access to scientific publications and patents related to LiCl-KCl eutectic.* Software Tools: Programs for electrochemical analysis, thermodynamic calculations, and molecular modeling.

Q16: What are some historical milestones in LiCl-KCl eutectic research?

A19: Key milestones include:* Early Electrochemical Studies: Pioneering work on the electrochemical behavior of various metals and compounds in LiCl-KCl melt, establishing its potential as an electrolyte for high-temperature applications. [, , , , , , ] * Development of Molten Salt Batteries: Exploration of LiCl-KCl eutectic as an electrolyte in thermal batteries, leading to advancements in battery design and performance. [, ]* Nuclear Applications: Investigation of LiCl-KCl in pyroprocessing for nuclear fuel reprocessing, focusing on the separation and recovery of actinides like uranium and plutonium. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)